molecular formula C10H8ClNS B1597240 4-(2-Chlorophenyl)-2-methylthiazole CAS No. 777853-12-0

4-(2-Chlorophenyl)-2-methylthiazole

Cat. No.: B1597240
CAS No.: 777853-12-0
M. Wt: 209.7 g/mol
InChI Key: ATVDZANKURJFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-2-methylthiazole is a heterocyclic compound that features a thiazole ring substituted with a 2-chlorophenyl group and a methyl group Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-2-methylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with thioamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-2-methylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

4-(2-Chlorophenyl)-2-methylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2-methylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorophenyl)-2-methylthiazole: Known for its unique substitution pattern and reactivity.

    2-(2-Chlorophenyl)thiazole: Lacks the methyl group, leading to different reactivity and applications.

    4-Phenyl-2-methylthiazole: Lacks the chlorine atom, affecting its chemical properties and biological activity.

Uniqueness

This compound is unique due to the presence of both the 2-chlorophenyl and methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-chlorophenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVDZANKURJFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384521
Record name 4-(2-Chlorophenyl)-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777853-12-0
Record name 4-(2-Chlorophenyl)-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorophenyl)-2-methylthiazole
Reactant of Route 2
Reactant of Route 2
4-(2-Chlorophenyl)-2-methylthiazole
Reactant of Route 3
Reactant of Route 3
4-(2-Chlorophenyl)-2-methylthiazole
Reactant of Route 4
Reactant of Route 4
4-(2-Chlorophenyl)-2-methylthiazole
Reactant of Route 5
Reactant of Route 5
4-(2-Chlorophenyl)-2-methylthiazole
Reactant of Route 6
Reactant of Route 6
4-(2-Chlorophenyl)-2-methylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.